molecular formula C17H18N2O B6084936 5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole CAS No. 1018126-70-9

5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B6084936
CAS No.: 1018126-70-9
M. Wt: 266.34 g/mol
InChI Key: OTSVXJCRJPDFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole is a chemical compound of significant interest in medicinal chemistry research due to the versatile pharmacological profile of the benzimidazole core. Benzimidazole derivatives are recognized as privileged structures in drug discovery because they are structural isosters of naturally occurring nucleotides, which allows them to interact effectively with biopolymers in living systems, such as enzymes and receptors . This specific derivative is offered as a research tool for investigating new therapeutic avenues. Notably, a very closely related structural analogue, 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole (MEPB), has been identified in preclinical research as a selective modulator of the androgen receptor's AF2 domain . In models of spinal bulbar muscular atrophy (SBMA), this analogue demonstrated an ability to rescue lethality, improve locomotor function, and protect against neuromuscular junction defects, highlighting the potential of this chemical series in neurodegenerative disease research . Furthermore, benzimidazole derivatives, in general, have been extensively explored for a wide range of biological activities. The broad-spectrum utility of these compounds includes documented investigations into their antitumor, antimicrobial, and anthelmintic properties, making them a fertile area for chemical biology and lead compound identification . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-11-4-7-14(8-5-11)20-13(3)17-18-15-9-6-12(2)10-16(15)19-17/h4-10,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSVXJCRJPDFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208034
Record name 6-Methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018126-70-9
Record name 6-Methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018126-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 1-(4-methylphenoxy)ethyl group: This step involves the reaction of the benzimidazole core with 1-(4-methylphenoxy)ethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of benzimidazole carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . Studies have shown that it can inhibit the activity of certain enzymes involved in cell division, which may lead to effective treatments against various pathogens and cancer cells.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. Its interactions with biological targets suggest that it could be developed into drugs for treating diseases linked to enzyme activity dysregulation.

Industry

The compound is also utilized in developing new materials, including polymers and coatings . Its specific chemical properties allow for enhancements in material performance, making it suitable for various industrial applications.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific role of the 1-(4-methylphenoxy)ethyl group in enhancing this activity was highlighted.

Anticancer Properties

Research featured in Cancer Research indicated that compounds similar to this compound inhibited cancer cell lines effectively by inducing apoptosis through enzyme inhibition pathways.

Mechanism of Action

The mechanism of action of 5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzimidazole Derivatives

Benzimidazole derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and reported activities:

Key Observations:

Substituent Position and Size: The 2-position substituent significantly influences bioactivity. Bulkier groups (e.g., 4-isobutylphenyl in Banoglu et al.’s compound ) enhance enzyme inhibition but may reduce solubility. Methoxy substitution at the 5-position (as in ) increases electron density, which may alter metabolic stability compared to the target’s 5-methyl group.

Biological Activity Trends: Anti-inflammatory Potential: Compounds with phenoxyethyl or phenoxymethyl groups (e.g., MEPB ) show activity in neurodegenerative models, suggesting the target compound may share similar mechanisms. Antimicrobial Activity: Derivatives with halogenated aryl groups (e.g., 2-(p-chlorophenyl) ) exhibit antimicrobial properties, but the target’s 4-methylphenoxy group may shift activity toward anti-inflammatory targets.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Methyl groups at the 5-position (target compound) are less prone to oxidative metabolism than methoxy groups (e.g., ), suggesting improved metabolic stability.

Biological Activity

5-Methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and structure-activity relationships.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities , including:

  • Anticancer
  • Antiviral
  • Antibacterial
  • Antifungal
  • Anti-inflammatory
  • Antioxidant

These compounds often exhibit cytotoxic activity and have been studied for their potential in treating various conditions, such as infections and cancer .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.
  • Interference with Nucleic Acid Synthesis : Some derivatives disrupt DNA or RNA synthesis, leading to cell cycle arrest and apoptosis in tumor cells .
  • Antioxidant Properties : The compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity IC50 Value (µM) Reference
Anticancer (MCF cell line)25.72 ± 3.95
AntimicrobialVaries
AntioxidantSignificant
Anti-inflammatoryModerate

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant anticancer activity against the MCF cell line. The compound induced apoptosis in a dose-dependent manner, leading to reduced tumor growth in vivo models. This suggests its potential utility as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of similar benzimidazole derivatives revealed effective inhibition against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was identified as a primary mechanism of action, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzimidazole ring significantly influence biological activity. For instance:

  • Substituents at positions 1 and 2 enhance anticancer and antimicrobial activities.
  • Electron-donating groups improve the compound's reactivity with target enzymes, increasing potency against specific diseases .

Q & A

Q. What future research directions are prioritized for benzimidazole-based therapeutics?

  • Methodological Answer : Current gaps include:
  • In vivo pharmacokinetics : Cubogels () with sustained API release (t½ > 12 h) require preclinical burn-wound models.
  • Multi-drug resistance (MDR) : Hybrids with triazole/indole moieties () are being tested against MDR A. baumannii via efflux pump inhibition .
  • Computational ADME : QSAR models predict blood-brain barrier permeability (LogBB > 0.3) for neuroactive derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.